molecular formula C11H12N2O B580530 [2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol CAS No. 1247367-86-7

[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol

Cat. No.: B580530
CAS No.: 1247367-86-7
M. Wt: 188.23
InChI Key: CUWOIZYXAVAGOI-UHFFFAOYSA-N
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Description

[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol is an organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol typically involves the condensation of 2-methyl-4-(1H-pyrazol-1-yl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to a hydroxyl group using sodium borohydride (NaBH4) in methanol as the solvent. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired alcohol product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 2-methyl-4-(1H-pyrazol-1-yl)benzaldehyde or 2-methyl-4-(1H-pyrazol-1-yl)benzoic acid.

    Reduction: 2-methyl-4-(1H-pyrazol-1-yl)phenylmethane.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of [2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, they may inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism would depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-(1H-pyrazol-1-yl)benzaldehyde
  • 4-(1H-pyrazol-1-yl)benzyl alcohol
  • 2-methyl-4-(1H-pyrazol-1-yl)benzoic acid

Uniqueness

[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol is unique due to the presence of both a hydroxyl group and a pyrazole ring in its structure. This combination allows for diverse chemical reactivity and potential biological activity. The hydroxyl group can participate in hydrogen bonding, increasing the compound’s solubility and interaction with biological targets. The pyrazole ring provides a versatile scaffold for further functionalization and derivatization .

Properties

IUPAC Name

(2-methyl-4-pyrazol-1-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-7-11(4-3-10(9)8-14)13-6-2-5-12-13/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWOIZYXAVAGOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=CC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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